molecular formula C26H32N2O5 B14955524 4-[(4-butoxyphenyl)carbonyl]-1-[3-(dimethylamino)propyl]-3-hydroxy-5-(4-hydroxyphenyl)-1,5-dihydro-2H-pyrrol-2-one

4-[(4-butoxyphenyl)carbonyl]-1-[3-(dimethylamino)propyl]-3-hydroxy-5-(4-hydroxyphenyl)-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B14955524
M. Wt: 452.5 g/mol
InChI Key: XGYDMLFAAIIKLC-GYHWCHFESA-N
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Description

4-(4-BUTOXYBENZOYL)-1-[3-(DIMETHYLAMINO)PROPYL]-3-HYDROXY-5-(4-HYDROXYPHENYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE is a complex organic compound with a unique structure that includes butoxybenzoyl, dimethylamino, hydroxyphenyl, and dihydropyrrolone groups

Preparation Methods

The synthesis of 4-(4-BUTOXYBENZOYL)-1-[3-(DIMETHYLAMINO)PROPYL]-3-HYDROXY-5-(4-HYDROXYPHENYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE involves multiple steps, including the formation of intermediate compounds. The synthetic routes typically involve the following steps:

    Formation of the butoxybenzoyl group: This can be achieved through the reaction of butoxybenzoic acid with suitable reagents.

    Introduction of the dimethylamino group: This step involves the reaction of an appropriate precursor with dimethylamine.

    Formation of the hydroxyphenyl group: This can be synthesized through the hydroxylation of a phenyl precursor.

    Cyclization to form the dihydropyrrolone ring: This step involves the cyclization of the intermediate compounds to form the final dihydropyrrolone structure.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of flow microreactor systems for more efficient and sustainable synthesis .

Chemical Reactions Analysis

4-(4-BUTOXYBENZOYL)-1-[3-(DIMETHYLAMINO)PROPYL]-3-HYDROXY-5-(4-HYDROXYPHENYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE undergoes various types of chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyphenyl group, leading to the formation of quinones.

    Reduction: Reduction reactions can occur at the carbonyl groups, converting them to alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dimethylamino group.

    Hydrolysis: The ester bonds in the butoxybenzoyl group can be hydrolyzed under acidic or basic conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

4-(4-BUTOXYBENZOYL)-1-[3-(DIMETHYLAMINO)PROPYL]-3-HYDROXY-5-(4-HYDROXYPHENYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(4-BUTOXYBENZOYL)-1-[3-(DIMETHYLAMINO)PROPYL]-3-HYDROXY-5-(4-HYDROXYPHENYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, inhibiting their activity. The molecular pathways involved include the inhibition of enzyme catalysis and disruption of protein-protein interactions .

Comparison with Similar Compounds

4-(4-BUTOXYBENZOYL)-1-[3-(DIMETHYLAMINO)PROPYL]-3-HYDROXY-5-(4-HYDROXYPHENYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE can be compared with similar compounds such as:

    4-(4-METHOXYBENZOYL)-1-[3-(DIMETHYLAMINO)PROPYL]-3-HYDROXY-5-(4-HYDROXYPHENYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE: This compound has a methoxy group instead of a butoxy group, which affects its reactivity and solubility.

    4-(4-ETHOXYBENZOYL)-1-[3-(DIMETHYLAMINO)PROPYL]-3-HYDROXY-5-(4-HYDROXYPHENYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE: This compound has an ethoxy group, leading to differences in its chemical properties and applications.

    4-(4-PROPOXYBENZOYL)-1-[3-(DIMETHYLAMINO)PROPYL]-3-HYDROXY-5-(4-HYDROXYPHENYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE: This compound has a propoxy group, which influences its biological activity and industrial uses.

These comparisons highlight the uniqueness of 4-(4-BUTOXYBENZOYL)-1-[3-(DIMETHYLAMINO)PROPYL]-3-HYDROXY-5-(4-HYDROXYPHENYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE in terms of its chemical structure and applications.

Properties

Molecular Formula

C26H32N2O5

Molecular Weight

452.5 g/mol

IUPAC Name

(4Z)-4-[(4-butoxyphenyl)-hydroxymethylidene]-1-[3-(dimethylamino)propyl]-5-(4-hydroxyphenyl)pyrrolidine-2,3-dione

InChI

InChI=1S/C26H32N2O5/c1-4-5-17-33-21-13-9-19(10-14-21)24(30)22-23(18-7-11-20(29)12-8-18)28(26(32)25(22)31)16-6-15-27(2)3/h7-14,23,29-30H,4-6,15-17H2,1-3H3/b24-22-

InChI Key

XGYDMLFAAIIKLC-GYHWCHFESA-N

Isomeric SMILES

CCCCOC1=CC=C(C=C1)/C(=C/2\C(N(C(=O)C2=O)CCCN(C)C)C3=CC=C(C=C3)O)/O

Canonical SMILES

CCCCOC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)CCCN(C)C)C3=CC=C(C=C3)O)O

Origin of Product

United States

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